2,4-Dichloro-3'-piperidinomethyl benzophenone
Overview
Description
2,4-Dichloro-3'-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C19H19Cl2NO and its molecular weight is 348.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermal and Structural Studies
Research has shown that certain compounds similar to 2,4-Dichloro-3'-piperidinomethyl benzophenone exhibit interesting thermal and structural properties. For instance, the study by Karthik et al. (2021) on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime revealed that the compound is thermally stable in a specific temperature range and exhibits both inter and intra-molecular hydrogen bonds, which are crucial for its structural integrity.
Photodegradation Studies
The compound's derivatives have been investigated for their potential in enhancing the photodegradation of polymers. Acosta et al. (1996) synthesized novel additives by substituting benzophenone with groups that influence the rates of thermal and photo-oxidation in polyethylene, which could have implications for the controlled degradation of plastics (Acosta et al., 1996).
Molecular Interaction Studies
Molecular interaction studies, such as those conducted by Shim et al. (2002), provide insight into how benzophenone derivatives interact with biological receptors. The research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its interaction with the CB1 cannabinoid receptor highlights the structural and energetic considerations for designing receptor-specific drugs (Shim et al., 2002).
Environmental and Water Treatment Studies
Compounds related to this compound have been studied for their behavior and degradation in aquatic environments, offering insights into their environmental impact and potential applications in water treatment processes. For example, the oxidation of benzophenone-3 by ferrate(VI) demonstrates how such compounds can be efficiently removed from water, improving water quality and safety (Yang & Ying, 2013).
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXGLVYVIVFGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643161 | |
Record name | (2,4-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-50-5 | |
Record name | (2,4-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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